molecular formula C27H23N5OS2 B10883767 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

Cat. No.: B10883767
M. Wt: 497.6 g/mol
InChI Key: UWJAAKXNXGHOPF-UHFFFAOYSA-N
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Description

2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole moiety fused with a phenothiazine unit, which contributes to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

The synthesis of 2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE involves several steps. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anticancer properties due to its ability to chelate iron ions and inhibit cancer cell proliferation . In medicine, it may be explored for its potential therapeutic benefits in treating various diseases. In industry, it can be used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as iron ions. It selectively binds to ferrous ions, which can lead to the inhibition of cancer cell proliferation by depleting intracellular iron levels. This interaction can induce apoptosis in cancer cells through the mitochondria pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Similar compounds to 2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE include other triazinoindole derivatives and indoloquinoxaline derivatives. These compounds share similar structural features and biological activities but may differ in their specific chemical properties and therapeutic potential.

Properties

Molecular Formula

C27H23N5OS2

Molecular Weight

497.6 g/mol

IUPAC Name

2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C27H23N5OS2/c1-2-3-16-31-19-11-5-4-10-18(19)25-26(31)28-27(30-29-25)34-17-24(33)32-20-12-6-8-14-22(20)35-23-15-9-7-13-21(23)32/h4-15H,2-3,16-17H2,1H3

InChI Key

UWJAAKXNXGHOPF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64

Origin of Product

United States

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